(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
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Description
(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.58. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential biological activity. Its structure suggests multiple pharmacological targets, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Thioxothiazolidin : Known for antimicrobial properties.
- Pyrido[1,2-a]pyrimidine : Often associated with anticancer activity.
- Piperazine : Frequently used in drug design for its psychoactive effects.
Biological Activity Overview
The biological activities of this compound include:
Antimicrobial Activity
Recent studies have indicated that derivatives of thioxothiazolidine exhibit significant antibacterial properties. For instance, compounds similar to the target compound demonstrated:
- Antibacterial Efficacy : Against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL.
Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
E. coli | 0.03 | 0.06 |
Staphylococcus aureus | 0.01 | 0.02 |
Enterobacter cloacae | 0.004 | 0.008 |
The most sensitive strain was Enterobacter cloacae, while E. coli showed the highest resistance .
Antifungal Activity
The compound also demonstrated antifungal properties, with activity against fungi such as:
Fungus | MIC (mg/mL) |
---|---|
T. viride | 0.004 |
A. fumigatus | 0.06 |
These results indicate a promising antifungal profile, particularly against T. viride, which was the most susceptible organism tested .
Case Studies
A notable study evaluated the antimicrobial efficacy of a series of thioxothiazolidine derivatives, reporting that the lead compound exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin by factors ranging from 10 to 50 times .
Another investigation focused on molecular docking studies, revealing that the compound's interactions with bacterial enzymes could elucidate its mechanism of action, potentially inhibiting critical metabolic pathways in pathogenic bacteria .
The proposed mechanism for the antimicrobial activity involves:
- Inhibition of Cell Wall Synthesis : Similar to beta-lactam antibiotics.
- Disruption of Membrane Integrity : Causing leakage of cellular contents.
- Enzyme Inhibition : Targeting specific bacterial enzymes involved in metabolism.
Properties
IUPAC Name |
ethyl 2-[1-[7-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-4-32-17(28)10-14-19(29)23-7-8-26(14)18-13(9-15-21(31)25(3)22(33)34-15)20(30)27-11-12(2)5-6-16(27)24-18/h5-6,9,11,14H,4,7-8,10H2,1-3H3,(H,23,29)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMRZOZENLFYJW-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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